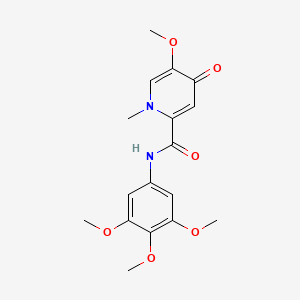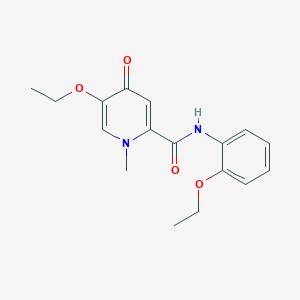![molecular formula C17H20N2O3 B6575355 5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-28-9](/img/structure/B6575355.png)
5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with 2-(propan-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases related to pyridine derivatives.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Pyridine derivatives: Other pyridine-based compounds with varying substituents can have comparable properties and applications.
Uniqueness: 5-Methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-methoxy-1-methyl-4-oxo-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)12-7-5-6-8-13(12)18-17(21)14-9-15(20)16(22-4)10-19(14)3/h5-11H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZWXQYBBJMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6575276.png)
![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6575278.png)
![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6575288.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575301.png)
![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
![2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one](/img/structure/B6575320.png)
![1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B6575324.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575335.png)
![4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575346.png)

![N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575368.png)

